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Compound of Interest

cis-4-(Boc-
Compound Name:
aminomethyl)cyclohexylamine

Cat. No.: B061707

An In-depth Review of the Potent and Selective Aurora B/C Kinase Inhibitor
CAS Number: 866548-92-7

This technical guide provides a comprehensive overview of the chemical and biological
properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases.
This document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of targeting Aurora kinases in oncology.

Chemical Information

GSK1070916, also known as NMI-900, is a synthetic organic molecule belonging to the 7-
azaindole class of compounds.[1][2] Its chemical structure and properties are summarized in
the table below.
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Property Value

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-
IUPAC Name pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-
yl]phenyl]-1,1-dimethylurea[3]

Molecular Formula C30H33N7O[4]

Molecular Weight 507.63 g/mol [4]

CCnlcc(c(nl)c2cce(cc2)NC(=0O)N(C)C)c3cenc4s
c3cc(nH4)c5ccec(c5)CN(C)CI4]

Canonical SMILES

InChl Key QTBWCSQGBMPECM-UHFFFAOYSA-N[4]

Mechanism of Action and Signaling Pathway

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[5]
These serine/threonine kinases are key regulators of mitosis, playing crucial roles in
chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[6]
Overexpression of Aurora kinases is frequently observed in various human cancers, making
them attractive targets for cancer therapy.[6]

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[7] The inhibition of
Aurora B kinase by GSK1070916 disrupts the phosphorylation of its downstream substrates,
most notably histone H3 at serine 10 (pHH3S10).[8] This disruption leads to defects in
chromosome segregation, resulting in the formation of polyploid cells that ultimately undergo
apoptosis.[8]
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Caption: GSK1070916 inhibits Aurora B/C, blocking Histone H3 phosphorylation and leading
to apoptosis.

Biological Activity
In Vitro Kinase Inhibitory Activity

GSK1070916 is a highly potent inhibitor of Aurora B and C kinases with a significantly lower
affinity for Aurora A. The inhibitory constants (Ki) and IC50 values are summarized below.

Kinase Ki (nM) IC50 (nM)
Aurora B-INCENP 0.38 £ 0.29[5] 3.5[9]
Aurora C-INCENP 1.5+ 0.4[5] 6.5[9]
>100-fold selective vs Aurora
Aurora A-TPX2 490 £ 60[5]
B/C[9]
Cellular Activity

GSK1070916 demonstrates potent anti-proliferative activity across a broad range of human
cancer cell lines, with EC50 values typically in the low nanomolar range.[8]

. EC50 (nM) for Cell EC50 (nM) for
Cell Line Cancer Type

Proliferation pHH3S10 Inhibition
A549 Lung Carcinoma 712]
HCT116 Colon Carcinoma
MCF7 Breast Cancer
HL-60 Leukemia
Colo205 Colon

Adenocarcinoma

Note: A comprehensive list of EC50 values for over 100 cell lines is available in the literature,
with a median EC50 of 8 nM.[8]
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Experimental Protocols
Aurora Kinase Activity Assay (IMAP™ Assay)

This protocol describes a fluorescence polarization-based immunoassay to measure the kinase
activity of Aurora B and C.

Materials:

e Recombinant human Aurora B/INCENP or Aurora C/INCENP complex

5FAM-labeled peptide substrate (e.g., 5SFAM-PKAtide)

o« ATP

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Tween-20)

GSK1070916

IMAP™ Binding Solution

384-well black microplates

Procedure:

Prepare serial dilutions of GSK1070916 in kinase buffer.

e Add 2.5 pL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
e Add 2.5 pL of a 2x enzyme solution (e.g., 4 nM Aurora B/INCENP) to each well.

 Incubate for 15 minutes at room temperature.

« Initiate the kinase reaction by adding 5 pL of a 2x substrate/ATP solution (e.g., 200 nM
5FAM-PKAtide, 20 uM ATP).

¢ Incubate for 60 minutes at room temperature.

o Stop the reaction by adding 15 uL of IMAP™ Binding Solution.
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¢ Incubate for 60 minutes at room temperature in the dark.

+ Measure fluorescence polarization using a suitable plate reader.

IMAP Kinase Assay Workflow

Add Inhibitor/DMSO

Add Enzyme

Incubate (15 min)

Add Substrate/ATP

Incubate (60 min)

Add IMAP Binding Solution

Incubate (60 min)

Read Fluorescence Polarization
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Caption: Workflow for the IMAP fluorescence polarization-based kinase assay.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to
determine the effect of GSK1070916 on cell proliferation.

Materials:

Human cancer cell lines

Complete cell culture medium

GSK1070916

CellTiter-Glo® Reagent

Opaque-walled 96-well plates
Procedure:

e Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate
overnight.

o Prepare serial dilutions of GSK1070916 in complete culture medium.

e Remove the old medium and add 100 pL of the diluted compound or vehicle control to the
wells.

 Incubate the plate for 72 hours at 37°C in a 5% CO:2 incubator.
e Equilibrate the plate to room temperature for 30 minutes.
e Add 100 pL of CellTiter-Glo® Reagent to each well.

e Mix on an orbital shaker for 2 minutes to induce cell lysis.
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 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

e Measure luminescence using a luminometer.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol describes the detection of phosphorylated histone H3 in cell lysates by Western
blotting.

Materials:

Human cancer cell lines

e GSK1070916

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution), Mouse
anti-GAPDH (loading control, e.g., 1:5000 dilution)

 HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

o SDS-PAGE gels

e PVDF membrane

e Enhanced chemiluminescence (ECL) substrate

Procedure:

Treat cells with various concentrations of GSK1070916 for 24 hours.

Lyse the cells in lysis buffer and determine the protein concentration.

Separate 20-30 pg of protein per lane on a 12% SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
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 Incubate the membrane with the primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

Synthesis

The synthesis of GSK1070916 has been described in detail in the Journal of Medicinal
Chemistry.[2] The key steps involve a multi-step synthesis starting from commercially available
materials, culminating in the formation of the 7-azaindole core followed by coupling with the
side chains.

Pharmacokinetics

In a study using nude mice with HCT116 tumor xenografts, a single intraperitoneal dose of 100
mg/kg of GSK1070916 resulted in sustained blood concentrations of >170 ng/mL for up to 24
hours.[10] This concentration correlated with a sustained decrease of over 60% in histone H3-
S10 phosphorylation in the tumors.[10] A Phase | clinical trial in patients with advanced solid
tumors has been completed.[6][11]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant anti-
proliferative activity in a wide range of cancer cell lines. Its well-defined mechanism of action,
involving the inhibition of histone H3 phosphorylation and subsequent induction of apoptosis,
makes it a valuable tool for cancer research and a promising candidate for further clinical
development. This guide provides essential technical information to support ongoing and future
investigations into the therapeutic potential of GSK1070916.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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